molecular formula C13H13BrO B6225979 3-(8-bromonaphthalen-1-yl)propan-1-ol CAS No. 2621935-59-7

3-(8-bromonaphthalen-1-yl)propan-1-ol

Cat. No.: B6225979
CAS No.: 2621935-59-7
M. Wt: 265.1
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Description

3-(8-Bromonaphthalen-1-yl)propan-1-ol ( 2621935-59-7) is a versatile brominated naphthalene derivative that serves as a valuable bifunctional intermediate in organic synthesis . Its molecular structure features a bromine substituent at the 8-position of the naphthalene ring and a hydroxyl-terminated propyl chain, offering two distinct sites for chemical modification . The bromine atom enhances the compound's utility in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, enabling precise functionalization and the construction of complex molecular architectures . Concurrently, the terminal primary alcohol (propan-1-ol) group provides a handle for further derivatization through common reactions like esterification or etherification . This well-defined structure and bifunctional reactivity make it a particularly useful scaffold in medicinal chemistry and materials science . The compound has been identified as a key intermediate in the preparation of novel antimicrobial agents and has shown potential as a cytotoxic agent in anticancer research . Its stability and consistent purity, often available at 95% or 99% , ensure reliable performance in demanding synthetic workflows. This compound is intended for research applications and is strictly For Research Use Only. Not for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2621935-59-7

Molecular Formula

C13H13BrO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

Strategic Methodologies for the Chemical Synthesis of 3 8 Bromonaphthalen 1 Yl Propan 1 Ol

Retrosynthetic Analysis and Available Precursors

A retrosynthetic analysis of the target molecule, 3-(8-bromonaphthalen-1-yl)propan-1-ol, suggests several potential disconnection points. The most logical approach involves disconnecting the propan-1-ol side chain from the naphthalene (B1677914) core, which points to a precursor such as 8-bromonaphthalen-1-ol (B3029330) or a derivative thereof. Another key disconnection is the carbon-bromine bond, suggesting a precursor like a 1-substituted naphthalene that can undergo regioselective bromination at the C8 position.

The synthesis could therefore commence from readily available starting materials like 2-naphthol (B1666908). mdpi.com A plausible synthetic pathway could involve the conversion of 2-naphthol to 2-aminonaphthalene via the Bucherer reaction. mdpi.com Subsequent steps would then focus on introducing the propanol (B110389) side chain and the bromine atom at the desired positions.

Alternatively, a precursor such as 3-(2-bromophenyl)propanoic acid could be considered, although this would require the formation of the second aromatic ring of the naphthalene system. A more direct precursor could be 8-bromonaphthalen-1-ol itself. nih.gov The challenge then lies in the selective introduction of the three-carbon chain at the C1 position.

Precursor MoleculePotential Transformation
2-NaphtholConversion to 2-aminonaphthalene, followed by functionalization
3-(2-Bromophenyl)propanoic acidAnnulation to form the naphthalene ring system
8-Bromonaphthalen-1-olC1-alkylation to introduce the propanol side chain
1-NaphthylamidesC8-functionalization using a directing group strategy researchgate.net

Direct Synthesis Approaches to the Naphthalene-Propanol Scaffold

The construction of the 3-(naphthalen-1-yl)propan-1-ol (B2905234) scaffold is a pivotal step. This can be achieved through various carbon-carbon bond-forming reactions and regioselective functionalization of the naphthalene core.

Several methods for forming carbon-carbon bonds are applicable to the synthesis of the target molecule. Enzymatic reactions, such as aldol (B89426) additions and Michael additions, offer a powerful and asymmetric route to constructing such scaffolds. researchgate.net For instance, a Friedel-Crafts type acylation of a suitable naphthalene precursor with a three-carbon electrophile could be envisioned, followed by reduction of the resulting ketone. The choice of solvent in Friedel-Crafts acylation can significantly influence the regioselectivity, with reagents like carbon disulfide and nitrobenzene (B124822) leading to different isomeric products. libretexts.org

Another approach involves the reaction of an organometallic naphthalene species with a suitable three-carbon electrophile. For example, a Grignard reagent derived from a bromonaphthalene could react with an epoxide like propylene (B89431) oxide. Alternatively, the reaction of 3-bromobenzaldehyde (B42254) with ethylmagnesium bromide is a known method for synthesizing a related structure, 1-(3-bromophenyl)propan-1-ol, which could potentially be adapted. chemicalbook.com

Achieving the desired 1,8-disubstitution pattern on the naphthalene ring is a significant challenge due to the inherent reactivity of the naphthalene system. researchgate.netlibretexts.org Electrophilic substitution on naphthalene is generally favored at the 1-position (α-position) due to the greater stability of the resulting carbocation intermediate. libretexts.org However, traditional electrophilic aromatic substitution reactions can often lead to mixtures of isomers. nih.gov

Modern synthetic methods have enabled more precise control over regioselectivity. researchgate.net Directing groups can be employed to guide functionalization to a specific position. For instance, picolinamide (B142947) has been used as a directing group for the rhodium-catalyzed C8-functionalization of 1-naphthylamides. researchgate.net The development of methods for the regioselective synthesis of polysubstituted naphthalenes is an active area of research. nih.gov One innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines, which provides access to substituted naphthalenes. nih.govresearchgate.net

Catalytic Transformations in Compound Formation

Catalytic methods are indispensable for the efficient and selective synthesis of complex organic molecules like this compound.

The introduction of the bromine atom at the C8 position can be accomplished through various methods. If the synthesis starts with a pre-functionalized naphthalene core, transition metal-catalyzed cross-coupling reactions are a powerful tool. Palladium-catalyzed reactions, for example, are widely used for the synthesis of substituted naphthalenes. thieme-connect.com These can involve the coupling of an aryl halide with an organometallic reagent (e.g., Suzuki, Stille, or Negishi coupling) or direct C-H activation/functionalization. For instance, a bimetallic palladium complex has been used for the synthesis of 1,3-disubstituted naphthalenes from aryl iodides. thieme-connect.com The development of silver-catalyzed annulation reactions also presents a novel strategy for constructing substituted pyrrole (B145914) derivatives, a methodology that could potentially be adapted for naphthalene systems. acs.org

The final step in many synthetic routes to this compound will likely involve a reduction or oxidation to establish the primary alcohol functionality. If the propanol side chain is introduced via a Friedel-Crafts acylation, the resulting ketone must be reduced. Borohydride reduction is a common and effective method for this transformation. mdpi.com For example, the reduction of 1-acyl-2-aminonaphthalenes to the corresponding amino-alcohols has been successfully achieved using borohydride. mdpi.com

Similarly, if the synthesis starts with a carboxylic acid precursor, such as 3-(naphthalen-1-yl)propanoic acid, a chemoselective reduction of the carboxylic acid to the primary alcohol is required. Borane complexes, such as borane-dimethyl sulfide, are effective reagents for this purpose. The development of new chemo-, regio-, and stereoselective reactions is continually expanding the toolbox available to synthetic chemists. mdpi.com

Chemical Reactivity and Advanced Derivatization Strategies of 3 8 Bromonaphthalen 1 Yl Propan 1 Ol

Reactivity of the Aryl Bromide Moiety

The bromine atom at the C8 position of the naphthalene (B1677914) ring is the focal point for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its reactivity is significantly influenced by the steric hindrance imposed by the adjacent propan-1-ol substituent at the C1 position.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig Type)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. nih.gov For a sterically hindered substrate such as 3-(8-bromonaphthalen-1-yl)propan-1-ol, the choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency.

The catalytic cycle of these transformations generally involves three key steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. libretexts.org The oxidative addition of the aryl bromide to a palladium(0) complex is often the rate-determining step and is particularly challenging for sterically hindered substrates. The subsequent steps also need to overcome steric barriers to form the desired product. For instance, in the Heck reaction, after the initial insertion of the alkene, β-hydride elimination occurs to yield the substituted alkene product. wikipedia.orglibretexts.org The Sonogashira reaction follows a similar cycle, involving a copper co-catalyst to facilitate the coupling with a terminal alkyne. wikipedia.orglibretexts.org The Buchwald-Hartwig amination also proceeds through a related catalytic cycle to form a new carbon-nitrogen bond. wikipedia.org

The success of cross-coupling reactions with sterically demanding substrates like 1,8-disubstituted naphthalenes heavily relies on the design of the phosphine (B1218219) ligands. rsc.org Bulky, electron-rich phosphine ligands are often employed to promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation. For instance, ligands like AntPhos and BI-DIME have shown excellent reactivity in sterically hindered aryl-aryl Suzuki-Miyaura couplings. rsc.org Similarly, N-heterocyclic carbene (NHC) ligands have been developed to facilitate the Suzuki coupling of hindered aryl chlorides at room temperature due to their flexible steric bulk. organic-chemistry.org For the Buchwald-Hartwig amination of sterically hindered aryl halides, bulky biarylphosphine ligands are often necessary to achieve good yields. nih.gov

Reaction TypeAryl Bromide AnalogueCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
Suzuki-Miyaura2,4,6-triisopropylphenyl bromidecyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Xylenes13063 rsc.org
Heck1-Bromo-2-iodobenzeneAcrylamideHerrmann's catalystKOAcMolten TBAB/TBAA120- thieme-connect.de
Sonogashira8-BromoguanosinePhenylacetylenePdCl₂(PPh₃)₂ / CuIAmberlite IRA-67DMFRTHigh Purity nih.gov
Buchwald-HartwigBromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene10098 nih.gov

Interactive Data Table: Cross-Coupling Reactions on Analogous Aryl Bromides

Reaction TypeAryl Bromide AnalogueCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)
Suzuki-Miyaura2,4,6-triisopropylphenyl bromidecyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Xylenes13063
Heck1-Bromo-2-iodobenzeneAcrylamideHerrmann's catalystKOAcMolten TBAB/TBAA120-
Sonogashira8-BromoguanosinePhenylacetylenePdCl₂(PPh₃)₂ / CuIAmberlite IRA-67DMFRTHigh Purity
Buchwald-HartwigBromobenzeneCarbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuOLiToluene10098

Nucleophilic Substitutions and Dehalogenation Processes

Direct nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult due to the high energy required to break the C-Br bond and the electron-rich nature of the naphthalene ring. libretexts.org Such reactions typically necessitate harsh conditions and the presence of strong electron-withdrawing groups on the aromatic ring, which are absent in this case.

Dehalogenation, or the removal of the bromine atom, can be achieved through various reductive methods. Catalytic hydrogenation using a palladium catalyst and a hydrogen source is a common method for hydrodehalogenation. Another approach is the use of reducing agents like potassium-graphite intercalate (C₈K) in a solvent such as tetrahydrofuran (B95107) (THF), which has been shown to reduce substituted naphthalenes. huji.ac.il Dehydrohalogenation, the elimination of HBr to form an alkene, is also a possibility, typically promoted by a strong base. doubtnut.com

Transformations of the Primary Alcohol Functional Group

The primary alcohol in the propan-1-ol side chain offers a second site for chemical modification, allowing for a range of oxidation and reduction reactions.

Selective Oxidation and Reduction Reactions

The selective oxidation of the primary alcohol to an aldehyde or a carboxylic acid can be accomplished using a variety of reagents. For the selective oxidation to the aldehyde, reagents like pyridinium (B92312) chlorochromate (PCC) or methods employing catalytic amounts of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) with a co-oxidant such as N-chlorosuccinimide are effective and can prevent over-oxidation to the carboxylic acid. nih.govkhanacademy.org Stronger oxidizing agents, such as potassium permanganate (B83412) or chromic acid, will typically lead to the corresponding carboxylic acid. Recent methods, such as reductive oxidation using peroxydisulfate, have also been developed for the selective oxidation of alcohols. acs.org

The reduction of the alcohol functionality is less common but can be achieved under specific conditions. For instance, the reduction of naphthalene derivatives can be accomplished using reagents like sodium in liquid ammonia (B1221849) (a Birch-type reduction), which typically reduces the aromatic ring. stackexchange.com The reduction of a primary alcohol to an alkane is a more challenging transformation and would require specific multi-step synthetic strategies.

The following table summarizes potential selective oxidation reactions for a primary alcohol on a naphthalene scaffold, based on general literature.

Reaction TypeStarting Material AnalogueReagent(s)Product TypeReference
Selective OxidationPrimary AlcoholTEMPO, N-ChlorosuccinimideAldehyde nih.gov
OxidationPrimary AlcoholJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid khanacademy.org
Reductive OxidationBenzyl (B1604629) AlcoholPeroxydisulfate (electrochemical)Aldehyde/Carboxylic Acid acs.org

Interactive Data Table: Potential Selective Oxidation of the Primary Alcohol

Reaction TypeStarting Material AnalogueReagent(s)Product Type
Selective OxidationPrimary AlcoholTEMPO, N-ChlorosuccinimideAldehyde
OxidationPrimary AlcoholJones Reagent (CrO₃, H₂SO₄, acetone)Carboxylic Acid
Reductive OxidationBenzyl AlcoholPeroxydisulfate (electrochemical)Aldehyde/Carboxylic Acid

Esterification, Etherification, and Amine Formation

The primary alcohol moiety of this compound is amenable to a variety of classical functional group transformations, including the formation of esters, ethers, and amines. These derivatizations are fundamental steps for modifying the compound's physical properties and for introducing new functionalities for further synthetic elaboration.

Esterification: The conversion of the primary alcohol to an ester can be readily achieved through standard acylation methods. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, provides the corresponding ester in high yield. Alternatively, Fischer esterification, involving reaction with a carboxylic acid under acidic catalysis, can also be employed. These reactions are typically robust and high-yielding.

Etherification: The hydroxyl group can be converted into an ether linkage, most commonly via the Williamson ether synthesis. This two-step process involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide or benzyl bromide) to furnish the desired ether. This method allows for the introduction of a wide array of alkyl or aryl groups.

Amine Formation: The synthesis of amines from the alcohol functionality typically requires a two-step sequence. A common and effective strategy is to first convert the alcohol into a better leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base. The resulting sulfonate ester can then undergo nucleophilic substitution with ammonia, a primary amine, or a secondary amine to yield the corresponding primary, secondary, or tertiary amine. An alternative for synthesizing primary amines involves using sodium azide (B81097) as the nucleophile, followed by reduction of the resulting alkyl azide, often with lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. beilstein-archives.org This two-step approach avoids the potential for over-alkylation that can occur when using ammonia directly. beilstein-archives.org

Table 1: Representative Derivatization Reactions of the Alcohol Moiety The following table presents plausible reaction schemes for the derivatization of this compound based on established chemical principles.

Reaction TypeReagents and ConditionsProduct
Esterification Acetyl chloride, Pyridine, CH₂Cl₂, 0 °C to rt3-(8-Bromonaphthalen-1-yl)propyl acetate
Etherification 1. NaH, THF, 0 °C2. Methyl iodide, rt1-Bromo-8-(3-methoxypropyl)naphthalene
Amine Formation 1. TsCl, Pyridine, 0 °C2. NaN₃, DMF3. LiAlH₄, THF3-(8-Bromonaphthalen-1-yl)propan-1-amine

Intramolecular Cyclization and Rearrangement Pathways

The 1,8-disubstituted naphthalene scaffold of this compound is pre-organized for intramolecular reactions. The proximity of the bromo-substituent and the propanol-derived side chain allows for the strategic construction of new rings, leading to complex polycyclic architectures.

Prins-Type Cyclizations and Related Annulation Reactions

While a classic Prins reaction involves the addition of an aldehyde to an alkene, related intramolecular cyclizations can be envisioned from this compound. organic-chemistry.orgthieme-connect.denih.gov A highly relevant transformation is an acid-catalyzed intramolecular Friedel-Crafts-type alkylation to form a six-membered ring.

Upon treatment with a strong acid or Lewis acid, the primary alcohol can be protonated and eliminated as water, or converted to a halide, generating a primary carbocation. This electrophile can then attack the electron-rich naphthalene ring. The regiochemistry of this cyclization is directed by the existing substituents. Attack at the C2 position would lead to the formation of a six-membered ring, yielding a derivative of perinaphthane. This type of cyclization is a powerful method for creating fused polynuclear hydrocarbons. rug.nlrsc.org The reaction is analogous to the cyclization of 4-aryl-1-bromobutanes and other similar systems to generate tetralin and other fused rings. nih.govrug.nl

Formation of Polycyclic Architectures

The structure of this compound serves as an excellent starting point for the synthesis of elaborate polycyclic aromatic hydrocarbons (PAHs).

Intramolecular Heck Reaction: A prominent strategy for forming a new ring involves modifying the propanol (B110389) chain and utilizing the bromo-substituent. The alcohol can be oxidized to the corresponding carboxylic acid, which is then converted to an alkene-terminated chain (e.g., an allyl or vinyl group) via standard functional group manipulations. The resulting 8-bromo-1-alkenylnaphthalene derivative is a perfect substrate for an intramolecular Heck reaction. organic-chemistry.org Catalyzed by a palladium complex, the aryl bromide moiety undergoes oxidative addition to the Pd(0) catalyst, followed by intramolecular carbopalladation across the double bond and subsequent β-hydride elimination to furnish a cyclized product. rug.nl This powerful C-C bond-forming reaction can be used to construct five- or six-membered rings fused to the naphthalene core.

Intermolecular Cross-Coupling Reactions: Beyond intramolecular reactions, the bromo-substituent is a key handle for intermolecular cross-coupling reactions to build larger PAHs. For instance, Suzuki or Stille coupling reactions can be used to attach other aryl or vinyl groups at the C8 position. nih.govresearchgate.net Subsequent cyclization of a suitably functionalized biaryl system, potentially through an oxidative dehydrogenation (Scholl reaction), can lead to the formation of complex, multi-ring aromatic systems. nih.gov This modular approach allows for the systematic construction of diverse and complex polycyclic architectures.

Table 2: Plausible Cyclization Strategies to Form Polycyclic Architectures The following table outlines hypothetical but mechanistically sound pathways for constructing polycyclic systems from derivatives of this compound.

StrategyStarting DerivativeReagents and ConditionsPolycyclic Product Core
Intramolecular Friedel-Crafts This compoundH₂SO₄ or PPA, heatBromo-substituted Perinaphthane
Intramolecular Heck Reaction 8-Bromo-1-(but-3-en-1-yl)naphthalenePd(OAc)₂, PPh₃, Et₃N, heatDihydrophenalene
Suzuki Coupling / Cyclization This compound1. (2-formylphenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃2. Acid-catalyzed cyclizationBenz[de]anthracene derivative

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 8 Bromonaphthalen 1 Yl Propan 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, confirming the precise connectivity and substitution pattern of 3-(8-bromonaphthalen-1-yl)propan-1-ol.

Comprehensive 1D NMR (¹H, ¹³C) Techniques

One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) ring system and the aliphatic protons of the propan-1-ol side chain. The peri-substitution pattern (at positions 1 and 8) leads to a complex and crowded aromatic region. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the alkyl chain. The aliphatic protons would appear as three distinct multiplets corresponding to the -CH₂- groups at positions α, β, and γ relative to the naphthalene ring, and a signal for the hydroxyl (-OH) proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, unless accidental overlap occurs. The chemical shifts of the naphthalene carbons are diagnostic of the substitution pattern. The carbon atom bearing the bromine (C-8) is expected to be shifted to a lower field compared to its position in the unsubstituted naphthalene. The signals for the three aliphatic carbons of the propanol (B110389) chain will appear in the upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts (δ) for this compound. These predictions are based on established substituent effects and data from analogous compounds like 3-(naphthalen-1-yl)propan-1-ol (B2905234) and 1-bromonaphthalene.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2 7.25 - 7.35 d ~7.0
H-3 7.45 - 7.55 t ~7.8
H-4 7.75 - 7.85 d ~8.2
H-5 7.60 - 7.70 d ~8.0
H-6 7.20 - 7.30 t ~7.6
H-7 7.90 - 8.00 d ~7.5
-CH₂- (α to ring) 3.25 - 3.35 t ~7.5
-CH₂- (β to ring) 1.95 - 2.05 m ~7.5
-CH₂- (γ to ring) 3.70 - 3.80 t ~6.5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 138.0 - 139.0
C-2 125.0 - 126.0
C-3 128.5 - 129.5
C-4 124.5 - 125.5
C-4a 132.0 - 133.0
C-5 129.0 - 130.0
C-6 126.5 - 127.5
C-7 123.5 - 124.5
C-8 127.0 - 128.0
C-8a 134.0 - 135.0
-CH₂- (α to ring) 31.0 - 32.0
-CH₂- (β to ring) 33.0 - 34.0

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle by revealing through-bond and through-space correlations between nuclei. mdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the ¹H-¹H coupling networks. For this compound, it would show clear cross-peaks connecting the adjacent protons on the propanol chain (α-CH₂ to β-CH₂, and β-CH₂ to γ-CH₂). It would also reveal the connectivity between adjacent aromatic protons, such as H-2 to H-3, H-3 to H-4, H-5 to H-6, and H-6 to H-7, which is crucial for assigning the signals within the naphthalene system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. mdpi.com It provides a straightforward method to assign the carbon signals for each protonated carbon. For example, the proton signal at ~3.75 ppm would show a cross-peak to the carbon signal at ~62.0 ppm, definitively assigning them as the γ-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons, which is key to connecting the different fragments of the molecule. mdpi.com Crucially, it would show a correlation from the α-CH₂ protons (~3.30 ppm) to the naphthalene carbons C-1, C-2, and C-8a, unequivocally establishing the attachment point of the propanol side chain to the C-1 position of the naphthalene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure. For this compound, NOESY could show correlations between the α-CH₂ protons of the side chain and the H-2 and H-8a protons on the naphthalene ring, confirming the spatial arrangement around the C1-Cα bond.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, results in a distinctive M and M+2 isotopic pattern for all bromine-containing ions, which serves as a clear diagnostic marker.

Table 3: Theoretical HRMS Data for this compound

Ion Molecular Formula Theoretical Exact Mass (m/z)
[M]⁺ (for ⁷⁹Br) C₁₃H₁₃⁷⁹BrO 264.0148

An experimentally determined mass value that matches these theoretical values to within a few parts per million (ppm) would provide strong evidence for the assigned molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Component Analysis

Chromatography coupled with mass spectrometry is the gold standard for separating and identifying individual components in a mixture, making it essential for purity assessment.

GC-MS: In GC-MS, the sample is vaporized and separated on a capillary column before detection by a mass spectrometer. wiley.comresearchgate.net This technique is highly effective for volatile and thermally stable compounds. For this compound, a potential concern is thermal degradation in the hot GC inlet, which could lead to dehydration of the alcohol or other side reactions. semanticscholar.org If the compound is stable, GC-MS can effectively separate it from impurities such as residual starting materials (e.g., 1,8-dibromonaphthalene) or isomers.

LC-MS: Liquid chromatography-mass spectrometry is often preferred for less volatile or thermally sensitive molecules. nih.gov The compound is separated via HPLC and then ionized, typically using gentler techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS would be an excellent method to analyze the purity of this compound, minimizing the risk of thermal degradation and allowing for the detection of a wide range of potential impurities. semanticscholar.orgnih.gov The mass spectrometer detector allows for the identification of impurities based on their mass-to-charge ratio and fragmentation patterns.

Vibrational Spectroscopy

Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing the bonds to stretch or bend.

The FTIR spectrum of this compound would be expected to show several key absorption bands that confirm the presence of its constituent functional groups. nist.govresearchgate.net

Table 4: Predicted Characteristic FTIR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
O-H (Alcohol) Stretching, H-bonded 3200 - 3550 Strong, Broad
C-H (Aromatic) Stretching 3000 - 3100 Medium
C-H (Aliphatic) Stretching 2850 - 2960 Medium-Strong
C=C (Aromatic) Stretching 1500 - 1600 Medium
C-O (Alcohol) Stretching 1050 - 1150 Strong

The broad O-H stretch is characteristic of a hydrogen-bonded alcohol. nist.gov The combination of aromatic C=C stretches and aliphatic C-H stretches, along with the strong C-O and C-Br signals, would collectively provide strong evidence for the proposed structure. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, an FT-IR spectrum provides a unique "fingerprint" of the compound. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the alcohol group, the aromatic naphthalene ring, the carbon-bromine bond, and the aliphatic propyl chain.

The most prominent and easily identifiable peak would be from the O-H stretching vibration of the primary alcohol group, which is anticipated to appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibration of the primary alcohol would likely be observed in the 1050-1250 cm⁻¹ range. The aromatic C-H stretching vibrations of the naphthalene ring are expected to produce sharp peaks just above 3000 cm⁻¹, while the aliphatic C-H stretching from the propanol chain would appear just below 3000 cm⁻¹. The C=C stretching vibrations within the naphthalene ring would give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. Finally, the C-Br stretching vibration is expected in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 1: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
AlcoholO-H Stretch3200-3600Strong, Broad
AromaticC-H Stretch3000-3100Medium, Sharp
AliphaticC-H Stretch2850-2960Medium
AromaticC=C Stretch1450-1600Medium to Weak
AlcoholC-O Stretch1050-1250Strong
Alkyl HalideC-Br Stretch500-600Medium to Strong

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations. While FT-IR is based on the absorption of light, Raman spectroscopy relies on the inelastic scattering of monochromatic light. For this compound, the non-polar bonds and the aromatic system are expected to produce strong Raman signals.

The symmetric stretching vibrations of the naphthalene ring system would be particularly Raman active, appearing as strong bands in the spectrum. researchgate.net For naphthalene itself, characteristic Raman bands are observed around 1380 cm⁻¹ and 1576 cm⁻¹. researchgate.net The presence of the bromo-substituent and the propanol chain would be expected to cause shifts in these bands and introduce new ones. The C-Br stretch, while also visible in IR, would also be observable in the Raman spectrum. The aliphatic chain would contribute to the C-H stretching region around 2800-3000 cm⁻¹. The O-H stretch, which is a very strong and broad band in the IR spectrum, is typically a weak band in the Raman spectrum.

Table 2: Expected Raman Shifts for this compound

Structural FeatureVibrational ModeExpected Raman Shift (cm⁻¹)Expected Intensity
Naphthalene RingRing Breathing/Stretching1300-1600Strong
Aliphatic ChainC-H Stretching2800-3000Medium
Naphthalene RingC-H Bending1000-1200Medium
Carbon-BromineC-Br Stretching500-600Medium
AlcoholO-H Stretching3200-3600Weak

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be crystallizable, this method would provide definitive information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For instance, studies on related 1,8-disubstituted naphthalene derivatives have revealed significant steric strain and distortion of the naphthalene ring to accommodate the substituents. caltech.edu In the case of this compound, X-ray analysis would likely show the propanol chain and the bromine atom positioned out of the plane of the naphthalene ring to minimize steric hindrance. caltech.edu The analysis would also reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of the molecules in the crystal lattice.

Table 3: Hypothetical Crystallographic Data for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
C-C (aromatic) bond length~1.36-1.42 Å
C-C (aliphatic) bond length~1.52-1.54 Å
C-O bond length~1.43 Å
C-Br bond length~1.90 Å
Intermolecular InteractionsHydrogen bonding (O-H···O or O-H···Br)

Advanced Chromatographic Separation Techniques

Chromatographic methods are indispensable for the separation, purification, and analytical assessment of chemical compounds. For this compound, high-performance liquid chromatography would be the technique of choice.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of a synthesized compound and for its quantification. A reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). nih.gov The separation would be based on the differential partitioning of the analyte and any impurities between the two phases.

The purity of a sample of this compound could be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. For quantification, a calibration curve would be constructed by analyzing standard solutions of known concentrations.

Table 4: Hypothetical HPLC Method Parameters for this compound

ParameterCondition
ColumnReversed-phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water gradient
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature25 °C

The applicability of chiral chromatography depends on whether this compound is a chiral molecule. A molecule is chiral if it is non-superimposable on its mirror image. In the case of this compound, the molecule does not possess a stereocenter in the traditional sense (a carbon atom with four different substituents).

However, the presence of the bulky bromine atom and the propanol chain at the 1 and 8 positions of the naphthalene ring can lead to restricted rotation around the C-C bonds connecting these substituents to the ring. This can result in a form of chirality known as atropisomerism, where the molecule and its mirror image are non-interconvertible at room temperature. If atropisomerism exists for this compound, then it would exist as a pair of enantiomers.

In such a scenario, chiral chromatography would be essential to separate and quantify the two enantiomers. This would involve using a chiral stationary phase (CSP) that can interact differently with each enantiomer, leading to different retention times. The determination of the enantiomeric excess (ee) would be crucial if the compound were to be used in applications where stereochemistry is important.

Theoretical and Computational Chemistry Studies on 3 8 Bromonaphthalen 1 Yl Propan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic structure and behavior of 3-(8-bromonaphthalen-1-yl)propan-1-ol.

Basis Set Selection and Computational Efficiency

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. numberanalytics.com For a molecule like this compound, which contains a halogen atom, the selection of an appropriate basis set is critical. Pople-style basis sets, such as 6-31G(d), and Dunning's correlation-consistent basis sets, like cc-pVDZ, are commonly used. youtube.com For molecules with heavy atoms like bromine, it is often necessary to use basis sets that include polarization and diffuse functions (e.g., 6-311++G(d,p)) to accurately describe the electron distribution and non-covalent interactions. nih.govresearchgate.net

Computational efficiency is another important consideration. wikipedia.org Larger basis sets provide greater accuracy but also significantly increase the computational cost. arxiv.org Therefore, a balance must be struck between the desired accuracy and the available computational resources. For large systems, methods to improve efficiency, such as the use of pseudo-potentials for core electrons or linear scaling algorithms, can be employed. wikipedia.orgwikipedia.org

Conformational Analysis and Molecular Dynamics Simulations

The propanol (B110389) side chain of this compound introduces conformational flexibility. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and their relative energies. libretexts.org This is crucial as the biological activity and chemical reactivity of a molecule can be highly dependent on its conformation.

Molecular mechanics methods can be used for an initial scan of the potential energy surface to identify low-energy conformers. These conformers can then be subjected to more accurate DFT calculations to determine their relative stabilities.

Molecular dynamics (MD) simulations provide a time-dependent perspective of the molecule's behavior. mdpi.com By simulating the motion of atoms over time, MD can explore the conformational landscape and identify the most populated conformations under specific conditions (e.g., in a solvent). For this compound, MD simulations could reveal the preferred orientation of the propanol chain relative to the naphthalene (B1677914) ring and how this is influenced by interactions with its environment. Studies on flexible alkyl chains attached to aromatic rings have demonstrated the utility of such simulations in understanding conformational preferences. acs.org

Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry offers powerful tools for predicting how and where a molecule is likely to react.

Transition State Characterization and Activation Energy Barriers

To understand the mechanism of a chemical reaction, it is essential to identify the transition state, which is the highest energy point along the reaction pathway. wikipedia.orgpressbooks.pub Transition state theory provides a framework for understanding reaction rates based on the properties of the reactants and the transition state. fiveable.me

For this compound, potential reactions could include electrophilic aromatic substitution on the naphthalene ring or reactions involving the hydroxyl group. orgosolver.com Computational methods can be used to locate the transition state structure for a proposed reaction and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy barrier. A lower activation energy implies a faster reaction rate.

Illustrative Data Table for Activation Energies

The following table provides hypothetical activation energies for two potential reactions of this compound. These values are purely for illustration.

ReactionActivation Energy (kcal/mol)
Electrophilic Bromination at C415.2
Oxidation of the alcohol to an aldehyde25.8

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule. uni-muenchen.denumberanalytics.com The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing regions of varying potential. wolfram.comresearchgate.net Red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atom of the hydroxyl group and over the π-system of the naphthalene ring, while the hydrogen of the hydroxyl group would exhibit a positive potential.

The Fukui function is another reactivity indicator derived from DFT that helps to identify the most reactive sites in a molecule. wikipedia.org It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. The Fukui function can distinguish between sites susceptible to nucleophilic attack, electrophilic attack, and radical attack. youtube.com This analysis would provide a more quantitative prediction of the regioselectivity of reactions such as electrophilic aromatic substitution on the naphthalene ring. numberanalytics.comaip.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic characteristics of molecules. These predictions are vital for identifying and characterizing the compound, as well as for interpreting experimental spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The ¹H and ¹³C NMR spectra for this compound can be theoretically predicted. The chemical shifts are highly sensitive to the electronic environment of each nucleus. For instance, the aromatic protons of the naphthalene ring are expected to appear in the downfield region (typically 7.0-8.5 ppm) due to the ring current effect. The presence of the electron-withdrawing bromine atom at the C8 position would likely cause a further downfield shift for the adjacent proton at C7. Conversely, the alkyl protons of the propanol chain will be found in the upfield region. The protons on the carbon adjacent to the hydroxyl group (C1' of the propanol chain) would be deshielded compared to the other methylene (B1212753) protons.

It is important to note that the predicted values can be influenced by the choice of computational method, basis set, and the solvent model used. Modern computational workflows often involve geometry optimization followed by NMR shielding tensor calculations, which are then referenced against a standard like tetramethylsilane (B1202638) (TMS).

Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in ppm:

Atom Predicted ¹H Chemical Shift (ppm) Atom Predicted ¹³C Chemical Shift (ppm)
H on C2~7.4-7.6C1~135-137
H on C3~7.5-7.7C2~125-127
H on C4~7.9-8.1C3~128-130
H on C5~7.6-7.8C4~126-128
H on C6~7.3-7.5C4a~132-134
H on C7~8.1-8.3C5~127-129
H on C1'~3.7-3.9C6~124-126
H on C2'~1.9-2.1C7~129-131
H on C3'~3.0-3.2C8~120-122
OHVariableC8a~130-132
C1'~60-62
C2'~33-35
C3'~31-33

Disclaimer: The values in this table are hypothetical and serve as an illustration of expected trends based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may differ.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict these vibrational frequencies, which correspond to specific bond stretching, bending, and torsional motions. For this compound, characteristic vibrational frequencies are expected for the O-H stretch of the alcohol, C-H stretches of the aromatic and alkyl groups, C=C stretching of the naphthalene ring, and the C-Br stretch.

The O-H stretching frequency is typically broad and appears around 3200-3600 cm⁻¹. The aromatic C-H stretches are found above 3000 cm⁻¹, while the alkyl C-H stretches are just below 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring usually occur in the 1400-1600 cm⁻¹ region. The C-Br stretching frequency is expected at a lower wavenumber, typically in the 500-650 cm⁻¹ range.

Hypothetical Predicted Vibrational Frequencies (cm⁻¹):

Vibrational Mode Predicted Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600
Aromatic C-H Stretch3050 - 3150
Aliphatic C-H Stretch2850 - 2960
C=C Aromatic Ring Stretch1400 - 1600
C-O Stretch1000 - 1260
C-Br Stretch500 - 650

Disclaimer: These are generalized frequency ranges. Precise calculated values would require specific DFT calculations.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

Non-covalent interactions (NCIs) are crucial in determining the supramolecular chemistry, crystal packing, and biological interactions of a molecule. For this compound, several types of NCIs are of interest.

Hydrogen Bonding: The primary site for hydrogen bonding is the hydroxyl group (-OH) of the propanol side chain. This group can act as both a hydrogen bond donor (through the hydrogen atom) and a hydrogen bond acceptor (through the lone pairs on the oxygen atom). In a condensed phase or in the presence of suitable solvents, intermolecular hydrogen bonds of the O-H···O type are expected to be a dominant feature, leading to the formation of dimers or larger aggregates. Intramolecular hydrogen bonding between the hydroxyl proton and the bromine atom or the π-system of the naphthalene ring is also a possibility that could influence the conformational preference of the propanol chain.

Halogen Bonding: The bromine atom in this compound can participate in halogen bonding. rug.nl A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. rug.nlumt.edu In this molecule, the bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen from neighboring molecules or solvent molecules. The strength of this interaction would depend on the electrostatic potential of the σ-hole on the bromine atom. rug.nl

Pi-Stacking: The large, electron-rich naphthalene ring is capable of engaging in π-π stacking interactions. nih.govwikipedia.org These interactions are a result of electrostatic and van der Waals forces between the aromatic rings of adjacent molecules. In the solid state, this can lead to the formation of stacked arrangements, which can be either face-to-face or offset. The presence of the bromo and propanol substituents will influence the geometry and strength of these π-stacking interactions by altering the electron distribution and steric profile of the naphthalene system.

Summary of Potential Non-Covalent Interactions:

Interaction Type Donor Acceptor Significance
Hydrogen Bonding-OH group (H-atom)-OH group (O-atom), other nucleophilesKey for self-assembly and interaction with polar environments.
Halogen BondingBromine atom (σ-hole)Nucleophilic atoms (e.g., O, N)Contributes to crystal packing and directional intermolecular contacts. rug.nlumt.edu
Pi-StackingNaphthalene π-systemNaphthalene π-system of another moleculeImportant for solid-state packing and interactions in non-polar media. nih.govwikipedia.org

Role As a Versatile Synthetic Building Block in Materials Science and Advanced Organic Chemistry

A Precursor in the Synthesis of Functional Organic Materials

The distinct functionalities of 3-(8-bromonaphthalen-1-yl)propan-1-ol make it an ideal starting point for the development of sophisticated organic materials with tailored properties. The bromo group serves as a versatile handle for cross-coupling reactions, while the hydroxyl group of the propanol (B110389) chain offers a site for esterification, etherification, or conversion to other functional groups.

Crafting the Future of Light: Development of Fluorescent and Optoelectronic Components

The naphthalene (B1677914) scaffold is a well-known fluorophore, and its derivatives are extensively explored for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The introduction of substituents at the peri-positions can significantly modulate the photophysical properties of the naphthalene core.

The bromo group in this compound can be readily transformed through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira coupling, to introduce various aryl or acetylenic moieties. This allows for the extension of the π-conjugated system, which can tune the emission color and quantum yield of the resulting material. For instance, coupling with electron-donating or electron-accepting aromatic groups can induce intramolecular charge transfer (ICT), a phenomenon often exploited in the design of solvatochromic dyes and materials for OLEDs. researchgate.netnih.gov

The propanol side chain can be modified to attach the naphthalene-based fluorophore to other molecules or materials. For example, it can be converted to an acrylate (B77674) or methacrylate (B99206) group, enabling its incorporation into polymers for solid-state lighting applications. Furthermore, the hydroxyl group can be used to link the molecule to biological systems, creating fluorescent probes for imaging and sensing. The ability to create derivatives with enhanced fluorescence upon binding to specific analytes, such as metal ions or biomolecules, is a key area of research. nih.gov

Potential Derivative Synthetic Transformation Potential Application
3-(8-Aryl-naphthalen-1-yl)propan-1-olSuzuki or Stille CouplingTunable fluorescent materials, OLEDs
3-(8-(Arylethynyl)naphthalen-1-yl)propan-1-olSonogashira CouplingOptoelectronic materials, molecular wires
3-(8-Bromonaphthalen-1-yl)propyl acrylateEsterificationPolymerizable fluorophores for solid-state lighting

Table 1: Potential Applications in Fluorescent and Optoelectronic Components

Building Bigger: Incorporation into Polymeric Architectures and Supramolecular Assemblies

The dual functionality of this compound makes it a valuable monomer for the synthesis of advanced polymeric materials. The hydroxyl group can be used in step-growth polymerization, such as polyester (B1180765) or polyurethane synthesis, to incorporate the naphthalene unit into the polymer backbone. The resulting polymers may exhibit enhanced thermal stability and unique photophysical properties derived from the naphthalene moieties. The thermal degradation of polymers containing naphthyloxy groups has been studied, indicating the stability of such structures. researchgate.net

The bromine atom provides a site for post-polymerization modification, allowing for the introduction of further functionalities along the polymer chain. This can be used to fine-tune the properties of the polymer or to attach other active molecules.

In the realm of supramolecular chemistry, the naphthalene unit is known to participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into well-defined architectures. nih.gov The propanol side chain can form hydrogen bonds, providing an additional directional force for the assembly process. By carefully designing the molecule, it is possible to create complex supramolecular structures such as gels, liquid crystals, or vesicles, with potential applications in drug delivery and materials science.

A Scaffold for Intricate Designs: Crafting Complex Chemical Architectures

Beyond functional materials, this compound serves as a key starting material for the construction of complex and often rigid molecular architectures, including novel heterocyclic systems and specialized ligands for catalysis.

The Art of the Ring: Synthesis of Novel Heterocyclic Compounds

The peri-disposed bromo and propanol groups on the naphthalene scaffold are ideally positioned for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, an intramolecular etherification, such as a Williamson ether synthesis, could lead to the formation of a six-membered oxygen-containing ring fused to the naphthalene core.

Such fused heterocyclic systems are of significant interest in medicinal chemistry and materials science. The synthesis of acenaphthylene-fused heteroarenes through palladium-catalyzed intramolecular C–H arylation of 1,8-dihalonaphthalenes demonstrates the feasibility of forming fused rings at the peri-positions. beilstein-journals.orgnih.gov By analogy, the propanol side chain in this compound could be first oxidized to an aldehyde, which could then undergo an intramolecular reaction with the bromo-substituted position to form a new ring.

Heterocyclic Product Reaction Type Significance
Fused DihydropyranIntramolecular Williamson Ether SynthesisCore structure in natural products and pharmaceuticals
Fused Acenaphthylene DerivativeIntramolecular C-H Arylation (after modification)Building block for polycyclic aromatic hydrocarbons

Table 2: Potential Heterocyclic Scaffolds

The Master of Asymmetry: Creation of Ligands for Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, a field that enables the synthesis of enantiomerically pure compounds, particularly for the pharmaceutical industry. The 1,8-disubstituted naphthalene framework is a privileged scaffold for the design of chiral ligands due to its conformational rigidity.

Starting from this compound, a series of transformations can lead to the synthesis of novel chiral ligands. For example, the bromine atom can be replaced by a phosphine (B1218219) group via a lithiation-phosphination sequence. The propanol side chain can also be modified, for instance, by converting the hydroxyl group to an amino or another coordinating group. The resulting bidentate P,O- or P,N-ligands, where the coordinating atoms are held in a specific spatial arrangement by the rigid naphthalene backbone, can then be used to form chiral metal complexes. nih.govtcichemicals.com

The synthesis of chiral phosphine ligands often involves the use of phosphine-borane intermediates to protect the phosphine group during synthetic manipulations. nih.gov A plausible synthetic route to a chiral ligand from this compound could involve the conversion of the propanol to a chiral amine, followed by phosphination at the 8-position. Such ligands are highly valuable for a range of asymmetric transformations, including hydrogenations, cross-coupling reactions, and hydroformylations.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Pathways

The efficient and environmentally benign synthesis of 3-(8-bromonaphthalen-1-yl)propan-1-ol and its derivatives is a foundational area for future research. While classical approaches may be envisioned, contemporary synthetic chemistry demands greener and more atom-economical routes.

A plausible, yet to be fully explored, synthetic strategy could commence with the bromination of a suitable naphthalene (B1677914) precursor. For instance, the direct bromination of 1-naphthalene propanol (B110389) would likely yield a mixture of isomers, necessitating challenging purification steps. A more controlled approach might involve the synthesis of 8-bromo-1-naphthaldehyde, followed by a Wittig reaction or a related olefination to introduce the three-carbon chain, and subsequent reduction of the resulting unsaturated ester or ketone to the desired alcohol.

Future research should focus on catalytic methods that avoid stoichiometric and often hazardous reagents. For example, the development of a one-pot synthesis from a readily available starting material like 1-naphthaleneacetic acid, involving a directed C-H activation/bromination followed by a selective reduction of the carboxylic acid moiety, would represent a significant advancement in sustainable synthesis. Investigating enzymatic or chemo-enzymatic routes could also provide highly selective and environmentally friendly alternatives.

Exploration of Photoredox and Electrochemical Transformations

The presence of a bromo-aromatic moiety in this compound makes it an excellent candidate for exploration in the burgeoning fields of photoredox and electrochemical catalysis. These techniques offer mild and selective methods for bond formation, often proceeding under conditions that are incompatible with traditional thermal reactions.

Future investigations could explore the use of this compound as a substrate in photoredox-mediated cross-coupling reactions. The carbon-bromine bond could be activated by a suitable photocatalyst to generate a naphthyl radical, which could then participate in a variety of transformations, such as arylation, alkylation, or amination reactions. This would provide a powerful tool for the late-stage functionalization of the naphthalene core, enabling the rapid synthesis of diverse molecular architectures.

Similarly, electrochemical methods could be employed to either reduce or oxidize the molecule, triggering unique reactivity. Anodic oxidation could potentially lead to intramolecular cyclization reactions involving the propanol side chain, affording novel heterocyclic scaffolds. Conversely, cathodic reduction of the C-Br bond could generate a naphthyl anion, a potent nucleophile for subsequent reactions. The development of electro-organic syntheses utilizing this compound would align with the growing demand for sustainable and electrification-driven chemical manufacturing.

Integration into Advanced Material Design and Engineering

The rigid and planar naphthalene unit, combined with the reactive handles of the bromine atom and the hydroxyl group, positions this compound as a versatile building block for advanced materials.

A significant area of future research lies in the design and synthesis of novel polymers and dendrimers. The hydroxyl group can serve as a point for polymerization, leading to polyesters or polyethers with pendant bromonaphthyl groups. The bromine atom can then be further functionalized post-polymerization to tune the material's properties, such as its refractive index, thermal stability, or photophysical characteristics.

Furthermore, the naphthalene core is known for its fluorescence properties. The introduction of a heavy bromine atom is likely to influence the photophysical behavior of the molecule, potentially inducing phosphorescence. This opens up possibilities for its use in the development of organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents. Research into the synthesis of derivatized materials and the characterization of their optoelectronic properties is a promising avenue. The ability to graft this molecule onto surfaces via the alcohol or bromo functionality could also lead to novel functionalized materials with tailored surface properties.

Mechanistic Investigations of Underexplored Reactivity Profiles

A deeper understanding of the reactivity of this compound is crucial for its rational application in synthesis and materials science. The steric hindrance around the peri-substituted bromine atom is expected to significantly influence its reactivity compared to other bromonaphthalene isomers.

Future mechanistic studies should aim to quantify the rates and selectivities of reactions at both the C-Br bond and the hydroxyl group. For instance, detailed kinetic analysis of cross-coupling reactions at the hindered C8-position would provide valuable data for catalyst development. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model transition states and predict reaction outcomes, guiding experimental design.

Moreover, the potential for through-space interactions between the bromine atom and the propanol side chain, or with other molecules, warrants investigation. These non-covalent interactions could play a significant role in directing reaction pathways or influencing the self-assembly of derived materials. Unraveling these subtle mechanistic details will not only advance our fundamental understanding of this specific molecule but also contribute to the broader knowledge of peri-substituted naphthalene chemistry.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.